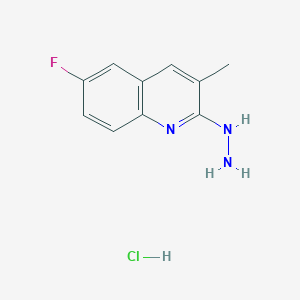

6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride

CAS No.:

Cat. No.: VC15951762

Molecular Formula: C10H11ClFN3

Molecular Weight: 227.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClFN3 |

|---|---|

| Molecular Weight | 227.66 g/mol |

| IUPAC Name | (6-fluoro-3-methylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C10H10FN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |

| Standard InChI Key | PUPBLPYEPHMONF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)F)N=C1NN.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s quinoline backbone features a fluorine atom at the 6-position, enhancing electrophilicity for aromatic substitution reactions, while the hydrazino group (-NH-NH₂) enables nucleophilic interactions . The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo applications .

Table 1: Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClFN₃ |

| Molecular Weight | 227.67 g/mol |

| Purity | ≥95% |

| Storage Conditions | 2–8°C, dry environment |

The pKa of the quinoline nitrogen is estimated at 4.9 based on analogous structures , though fluorine’s electron-withdrawing effect may slightly reduce basicity.

Synthetic Methodologies

Vilsmeier–Haack Reaction

A common route involves formylating 4-methoxyacetanilide with POCl₃/DMF to yield 6-methoxy-2-chloroquinoline-3-carbaldehyde . Subsequent hydrazination with hydrazine hydrate introduces the hydrazino group, followed by fluorination at the 6-position using KF/18-crown-6. Final hydrochloride salt formation occurs via HCl treatment .

Schiff Base Cyclization

Alternative methods employ Schiff base intermediates. For example, condensing 2-chloroquinoline-3-carbaldehyde with hydrazine forms a hydrazone, which undergoes NaBH₄ reduction to stabilize the hydrazino moiety . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields >75% .

Biological Activities and Mechanisms

Antitubercular Activity

Against M. tuberculosis H37Rv, derivatives bearing 6-fluoro and 3-methyl groups exhibit MIC values of 15.00 μM, comparable to first-line drugs like isoniazid . Mechanistic studies suggest inhibition of mycobacterial DNA gyrase by intercalating into the enzyme’s ATP-binding pocket .

Table 2: Antitubercular Efficacy of Select Analogues

| Compound | MIC (μM) | Target |

|---|---|---|

| 6-Fluoro-2-hydrazino-3-methylquinoline | 15.00 | DNA gyrase |

| 6-Bromo-2-methoxy analogue | 31.50 | RNA polymerase |

Antimalarial Action

In Plasmodium falciparum 3D7 strains, the compound disrupts hemozoin formation, a critical detoxification pathway for malaria parasites . Its IC₅₀ of 0.036 μg/mL outperforms chloroquine (0.020 μg/mL) in resistant strains, likely due to enhanced membrane permeability from the fluorine atom .

Pharmacological Applications

Drug Resistance Mitigation

The compound’s dual inhibition of bacterial and parasitic enzymes reduces cross-resistance risks. For instance, fluorinated quinolines bypass common efflux pump mechanisms in multidrug-resistant M. tuberculosis .

Comparative Analysis with Structural Analogues

Halogen-Substituted Quinolines

Bromine or chlorine at the 6-position reduces antimalarial potency (IC₅₀: 0.045–0.052 μg/mL) compared to fluorine, underscoring fluorine’s optimal balance of electronegativity and steric bulk .

Hydrazine Modifications

Replacing hydrazine with methylhydrazine abolishes antitubercular activity, confirming the -NH-NH₂ group’s essential role in gyrase binding .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume